Ambroxol Cyclic Impurity Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

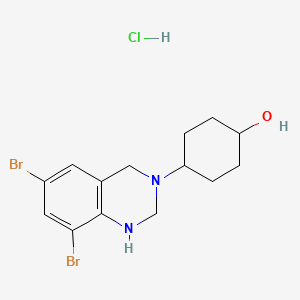

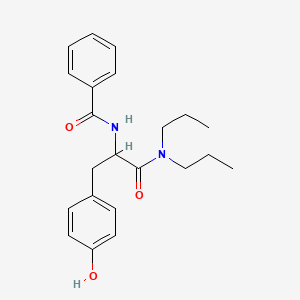

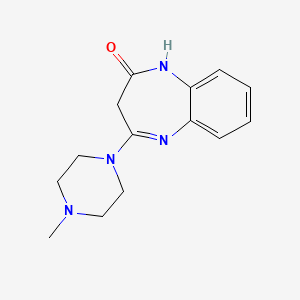

Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, also known as Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, is a useful research compound. Its molecular formula is C14H19Br2ClN2O and its molecular weight is 426.577. The purity is usually 95%.

BenchChem offers high-quality trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アンブロキソールの分解生成物の単離、同定、および特性評価

本研究は、アンブロキソールの未知の不純物の単離、同定、および特性評価について詳しく説明しています。 この不純物は、ストレス条件下(40°C /75%相対湿度(RH)で6か月)で製剤化された薬剤中に生成され、RP-HPLCにおける相対保持時間(RRT)は0.68でした . この不純物は、熱にさらすことで濃縮され、分取HPLCを用いて単離されました。 濃縮された不純物は精製され、以下の高度な技術を用いて特性評価されました:2D NMR(gDQ-COSY、gHSQC、およびgHMBC)、FTIR、およびLC-MS/MS .

アンブロキソール塩酸塩錠剤の熱分析および適合性研究:分解速度論の機構的説明

本研究は、アンブロキソール塩酸塩について包括的で詳細な研究を提供し、熱安定性、AMB分解の機構、およびAMBを有効成分とする製剤の最適化に役立つ実用的なデータを明らかにしています . 純粋なAMBと、AMBを有効成分とする市販製剤Flavamed®錠剤(FT)について、熱および分光法、および高度で実用的な統計的アプローチを用いて体系的に調査を行いました . AMBは、熱安定性が高く、湿度に敏感な薬物であることが証明されました . その製剤化を成功させるには、賦形剤に特に注意を払う必要があります。なぜなら、ポリビニルピロリドンとステアリン酸マグネシウムはAMBの熱安定性に影響を与えることがわかったからです . 同時に、一水和乳糖はAMBの分解を加速し、分解機構を変化させることに寄与します .

作用機序

Target of Action

Ambroxol Cyclic Impurity Hydrochloride, also known as trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, primarily targets the soluble guanylate cyclase . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule in various signal transduction pathways .

Mode of Action

The compound interacts with its target by inhibiting the Nitric Oxide (NO)-dependent activation of soluble guanylate cyclase . This inhibition can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO-cGMP signaling pathway . By inhibiting the NO-dependent activation of soluble guanylate cyclase, the compound reduces the accumulation of cGMP, which in turn affects various downstream effects such as mucus secretion and transport .

Pharmacokinetics

It is known that the compound is used in the treatment of acute and chronic respiratory conditions characterized by abnormal mucus secretion and impaired mucus transport .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of mucus viscosity and improvement of mucociliary transport in the bronchial secretions . This leads to an easing of the patient’s breathing and is beneficial in the treatment of respiratory diseases associated with viscid or excessive mucus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, one study found that an unknown impurity of Ambroxol was formed in the formulated drug under stress conditions [40°C /75% relative humidity (RH) for 6 months] . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and humidity .

特性

IUPAC Name |

4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLHRFYBPXBCPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680609 |

Source

|

| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15942-08-2 |

Source

|

| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dibrom-3-(cyclohexanol-1-yl-4)chinazolin Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

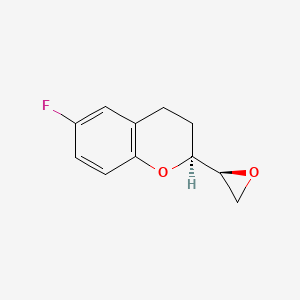

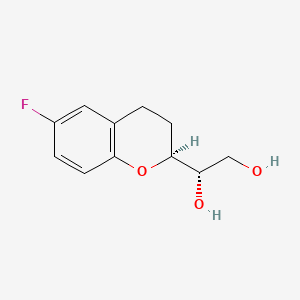

![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)

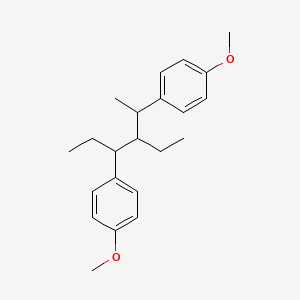

![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

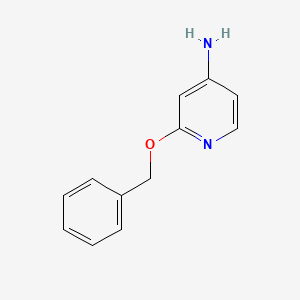

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)